molecular formula C11H12Cl2N2O2S B1379189 2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride CAS No. 1461708-11-1

2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride

Cat. No.: B1379189
CAS No.: 1461708-11-1
M. Wt: 307.2 g/mol
InChI Key: XFFUXWYTPBGVDS-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride typically involves the condensation of 4-aminobenzylamine with thiazole-4-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the production of dyes and pigments due to its stable thiazole ring structure.

Mechanism of Action

The mechanism of action of 2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets within cells. The compound is known to bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell death in rapidly dividing cancer cells. The thiazole ring structure allows for strong binding interactions with these molecular targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Aminophenyl)methyl]-1,3-thiazole-5-carboxylic acid
  • 2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxamide
  • 2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylate

Uniqueness

2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the dihydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications compared to its analogs.

Properties

IUPAC Name

2-[(4-aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S.2ClH/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15;;/h1-4,6H,5,12H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFUXWYTPBGVDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride
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2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride
Reactant of Route 3
2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride
Reactant of Route 4
2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride
Reactant of Route 5
2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride
Reactant of Route 6
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2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride

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